Cas no 2228199-40-2 (5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene)
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
- Benzene, 5-bromo-1-ethynyl-3-fluoro-2-methoxy-
- A1-16452
- EN300-1909947
- 2228199-40-2
-
- Inchi: 1S/C9H6BrFO/c1-3-6-4-7(10)5-8(11)9(6)12-2/h1,4-5H,2H3
- InChI Key: JJENXOHELLATNF-UHFFFAOYSA-N
- SMILES: C1(C#C)=CC(Br)=CC(F)=C1OC
Computed Properties
- Exact Mass: 227.95861g/mol
- Monoisotopic Mass: 227.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Predicted)
- Boiling Point: 274.0±40.0 °C(Predicted)
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909947-1g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-5g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-10g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-0.05g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-0.1g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-0.25g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-0.5g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-1.0g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1909947-2.5g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1909947-5.0g |
5-bromo-1-ethynyl-3-fluoro-2-methoxybenzene |
2228199-40-2 | 5g |
$2858.0 | 2023-06-02 |
5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene
Research Brief on 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: 2228199-40-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: 2228199-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the utility of 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene as a versatile building block in organic synthesis. Its bromo and ethynyl functional groups make it an attractive candidate for cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, which are widely used in the construction of complex molecular architectures. The presence of the fluoro and methoxy substituents further enhances its reactivity and selectivity, enabling the synthesis of novel bioactive molecules with potential pharmaceutical applications.
In the context of drug discovery, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene has been investigated as a key intermediate in the development of small-molecule inhibitors targeting various disease-relevant proteins. For instance, recent research has demonstrated its incorporation into compounds designed to modulate kinase activity, with promising results in preclinical models of cancer and inflammatory diseases. The compound's ability to serve as a pharmacophore in these inhibitors underscores its importance in medicinal chemistry.
Furthermore, the compound's potential in chemical biology has been explored through its use in bioorthogonal reactions. The ethynyl group allows for selective labeling and conjugation with azide-containing biomolecules, facilitating the study of protein-protein interactions and cellular processes. This application is particularly valuable in the development of targeted therapies and diagnostic tools.
Despite these advancements, challenges remain in optimizing the synthetic routes for 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene to improve yield and scalability. Recent efforts have focused on developing more efficient catalytic systems and greener reaction conditions to address these issues. Additionally, further studies are needed to fully elucidate the compound's pharmacokinetic and toxicological profiles to ensure its suitability for clinical development.
In conclusion, 5-Bromo-1-ethynyl-3-fluoro-2-methoxybenzene (CAS: 2228199-40-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in synthesis and potential therapeutic applications make it a valuable tool for drug discovery and development. Continued research in this area is expected to yield novel insights and innovations, further solidifying its role in the field.
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